molecular formula C24H33N5O8S B12366777 (S)-p-SCN-Bn-DOTA

(S)-p-SCN-Bn-DOTA

Cat. No.: B12366777
M. Wt: 551.6 g/mol
InChI Key: UDOPJKHABYSVIX-FQEVSTJZSA-N
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Description

(S)-p-SCN-Bn-DOTA, also known as (S)-4-isothiocyanatobenzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, is a bifunctional chelating agent. It is widely used in the field of radiopharmaceuticals for labeling biomolecules with radiometals. The compound’s structure allows it to form stable complexes with various metal ions, making it valuable in diagnostic imaging and targeted radiotherapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-p-SCN-Bn-DOTA typically involves multiple steps. One common method starts with the cyclization of a tetraamine precursor to form the macrocyclic core. This is followed by the introduction of acetic acid groups to the nitrogen atoms of the macrocycle. The final step involves the attachment of the isothiocyanate group to the benzyl moiety. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors and automated systems to ensure consistency and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-p-SCN-Bn-DOTA undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and thiols, forming thiourea and dithiocarbamate derivatives.

    Complexation Reactions: The macrocyclic core can form stable complexes with metal ions like gadolinium, copper, and yttrium.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.

    Complexation Reactions: Often performed in aqueous solutions with controlled pH to facilitate metal ion binding.

Major Products

    Thiourea and Dithiocarbamate Derivatives: Formed from substitution reactions.

    Metal Complexes: Formed from complexation reactions, used in various imaging and therapeutic applications.

Scientific Research Applications

(S)-p-SCN-Bn-DOTA has a wide range of applications in scientific research:

    Chemistry: Used as a chelating agent to study metal-ligand interactions.

    Biology: Employed in the labeling of biomolecules for tracking and imaging studies.

    Medicine: Integral in the development of radiopharmaceuticals for diagnostic imaging (e.g., PET and MRI) and targeted radiotherapy.

    Industry: Utilized in the production of contrast agents and radiolabeled compounds for various applications.

Mechanism of Action

The mechanism of action of (S)-p-SCN-Bn-DOTA involves its ability to form stable complexes with metal ions. The macrocyclic structure provides a high affinity for metal ions, while the isothiocyanate group allows for covalent attachment to biomolecules. This dual functionality enables the compound to deliver metal ions to specific targets, facilitating imaging or therapeutic effects. The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells in radiotherapy.

Comparison with Similar Compounds

Similar Compounds

    DOTA: 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, lacks the isothiocyanate group.

    NOTA: 1,4,7-triazacyclononane-1,4,7-triacetic acid, has a smaller macrocyclic ring.

    TETA: 1,4,8,11-tetraazacyclotetradecane, lacks acetic acid groups.

Uniqueness

(S)-p-SCN-Bn-DOTA is unique due to its bifunctional nature, combining a macrocyclic chelator with an isothiocyanate group. This allows it to form stable metal complexes and covalently attach to biomolecules, making it highly versatile for various applications in imaging and therapy.

Properties

Molecular Formula

C24H33N5O8S

Molecular Weight

551.6 g/mol

IUPAC Name

2-[(6S)-4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C24H33N5O8S/c30-21(31)13-26-5-6-27(14-22(32)33)9-10-29(16-24(36)37)20(12-28(8-7-26)15-23(34)35)11-18-1-3-19(4-2-18)25-17-38/h1-4,20H,5-16H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)/t20-/m0/s1

InChI Key

UDOPJKHABYSVIX-FQEVSTJZSA-N

Isomeric SMILES

C1CN(CCN([C@H](CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O

Canonical SMILES

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O

Origin of Product

United States

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